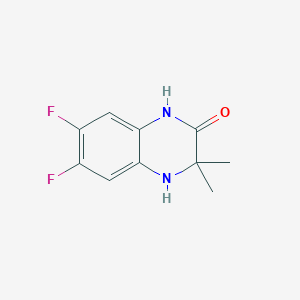![molecular formula C10H13NO B7906900 [1-(4-Aminophenyl)cyclopropyl]methanol](/img/structure/B7906900.png)
[1-(4-Aminophenyl)cyclopropyl]methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[1-(4-Aminophenyl)cyclopropyl]methanol: is an organic compound with the molecular formula C10H13NO It features a cyclopropyl group attached to a methanol moiety, with an aminophenyl substituent
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of [1-(4-Aminophenyl)cyclopropyl]methanol typically involves the cyclopropanation of a suitable precursor, followed by functional group transformations. One common method includes the reaction of 4-nitrophenylacetonitrile with ethyl diazoacetate in the presence of a rhodium catalyst to form the cyclopropane ring. Subsequent reduction of the nitro group to an amino group and hydrolysis of the nitrile to a methanol group yields the desired compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, high-pressure hydrogenation for the reduction steps, and automated purification systems to ensure high yield and purity.
化学反応の分析
Types of Reactions:
Oxidation: The hydroxyl group in [1-(4-Aminophenyl)cyclopropyl]methanol can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The amino group can be reduced to form the corresponding amine.
Substitution: The hydroxyl group can undergo nucleophilic substitution reactions to form various ethers or esters.
Common Reagents and Conditions:
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) under mild conditions.
Reduction: Catalytic hydrogenation using Pd/C (Palladium on carbon) or LiAlH4 (Lithium aluminium hydride).
Substitution: Alkyl halides or acyl chlorides in the presence of a base like NaH (Sodium hydride).
Major Products:
Oxidation: 1-(4-Aminophenyl)cyclopropylmethanal or 1-(4-Aminophenyl)cyclopropylmethanoic acid.
Reduction: 1-(4-Aminophenyl)cyclopropylmethane.
Substitution: Various ethers or esters depending on the substituent introduced.
科学的研究の応用
Chemistry:
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use in catalytic processes due to its unique structural features.
Biology:
Biochemical Studies: Used in studies involving enzyme interactions and metabolic pathways.
Medicine:
Pharmaceuticals: Potential precursor for the development of new drugs targeting specific biological pathways.
Industry:
Material Science: Used in the development of new materials with specific properties such as polymers or resins.
作用機序
The mechanism by which [1-(4-Aminophenyl)cyclopropyl]methanol exerts its effects depends on its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the cyclopropyl group can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
類似化合物との比較
[1-(4-Nitrophenyl)cyclopropyl]methanol: Similar structure but with a nitro group instead of an amino group.
[1-(4-Hydroxyphenyl)cyclopropyl]methanol: Similar structure but with a hydroxyl group instead of an amino group.
Uniqueness:
[1-(4-Aminophenyl)cyclopropyl]methanol: is unique due to the presence of both an amino group and a cyclopropyl group, which confer distinct chemical reactivity and biological activity compared to its analogs.
特性
IUPAC Name |
[1-(4-aminophenyl)cyclopropyl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c11-9-3-1-8(2-4-9)10(7-12)5-6-10/h1-4,12H,5-7,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKJDRRCZPHCTJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CO)C2=CC=C(C=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














